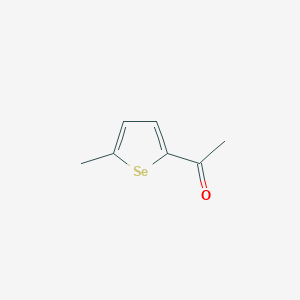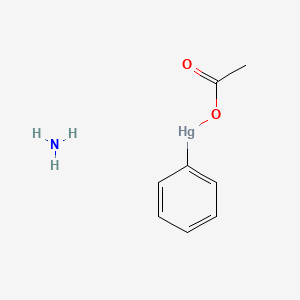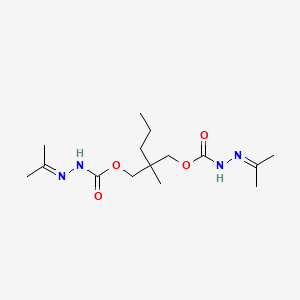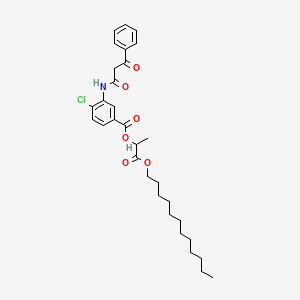
1-(5-Methylselenophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methylselenophen-2-yl)ethanone is an organic compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. This compound is characterized by the presence of a methyl group attached to the selenophene ring and an ethanone group at the 1-position. The molecular formula of 1-(5-methylselenophen-2-yl)ethanone is C7H8OSe.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylselenophen-2-yl)ethanone typically involves the reaction of 5-methylselenophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{5-methylselenophene} + \text{ethanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(5-methylselenophen-2-yl)ethanone} ]
Industrial Production Methods
Industrial production of 1-(5-methylselenophen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-methylselenophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding selenoxide or selenone.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the selenophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-(5-methylselenophen-2-yl)ethanol.
Substitution: Various substituted selenophenes depending on the electrophile used.
Applications De Recherche Scientifique
1-(5-methylselenophen-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex selenophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-methylselenophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s selenophene ring can participate in π-π interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-methylthiophen-2-yl)ethanone: Similar structure but contains sulfur instead of selenium.
1-(5-methylfuran-2-yl)ethanone: Contains oxygen instead of selenium.
1-(5-methylpyrrole-2-yl)ethanone: Contains nitrogen instead of selenium.
Uniqueness
1-(5-methylselenophen-2-yl)ethanone is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activities and different reactivity patterns, making them valuable in various research and industrial applications.
Propriétés
Numéro CAS |
31432-40-3 |
|---|---|
Formule moléculaire |
C7H8OSe |
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
1-(5-methylselenophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8OSe/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 |
Clé InChI |
PUSMHOGYXKCTII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C([Se]1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)

![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)

![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)

![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
